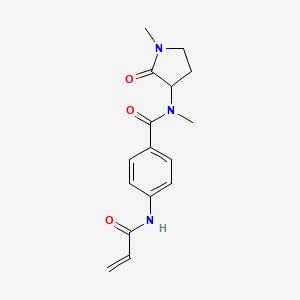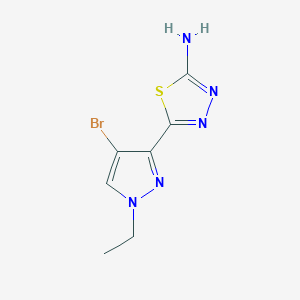
(5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound with notable applications in various fields including medicinal chemistry and industrial processes. This compound exhibits a unique structure characterized by the presence of multiple functional groups, enabling it to participate in diverse chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves the strategic coupling of its constituent building blocks. The process begins with the chlorination of 6-hydroxypyridin-3-yl, followed by its reaction with 4-(2-methylpyrimidin-4-yloxy)piperidine. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors with precise control over temperature and pressure conditions. Continuous flow methods may be employed to enhance yield and efficiency. The use of automated systems ensures consistency and minimizes the risk of human error during the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form carbonyl derivatives.
Reduction: The chlorinated pyridine moiety can be reduced under hydrogenation conditions to produce the corresponding pyridine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: N-Bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or alcohols.
Major Products Formed:
Oxidized derivatives of the pyridine ring.
Reduced pyridine products.
Substituted piperidine derivatives with varied functional groups.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: In biological research, (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is studied for its potential as a ligand in receptor binding assays. It can interact with specific proteins, aiding in the investigation of biochemical pathways.
Medicine: Medically, this compound is explored for its potential therapeutic properties. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The chlorinated and hydroxyl functionalities allow for hydrogen bonding and electrostatic interactions with biological macromolecules. In cellular pathways, it can modulate the activity of key enzymes, thereby influencing metabolic processes. The piperidine ring enhances its binding affinity and specificity towards certain protein targets, facilitating its use in therapeutic applications.
Comparison with Similar Compounds
Similar compounds include:
(5-Chloro-6-hydroxypyridin-3-yl)piperidin-1-ylmethanone: Lacks the (2-methylpyrimidin-4-yloxy) group, resulting in different reactivity and biological activity.
(4-Hydroxy-3-pyridyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: This compound has a hydroxyl group instead of chlorine, affecting its chemical properties and mechanism of action.
Uniqueness: The unique combination of the chlorinated pyridine and the (2-methylpyrimidin-4-yloxy)piperidine moiety endows (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone with distinct reactivity patterns and binding characteristics, making it a compound of significant interest in various scientific disciplines.
Properties
IUPAC Name |
3-chloro-5-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-10-18-5-2-14(20-10)24-12-3-6-21(7-4-12)16(23)11-8-13(17)15(22)19-9-11/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVZRTYJXDREJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2860404.png)


![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)



![methyl 4-{[2-methoxy-2-(3-methoxyphenyl)ethyl]sulfamoyl}benzoate](/img/structure/B2860416.png)
![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)

